molecular formula C8H6Br2Cl2N2 B3050142 2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline CAS No. 239095-84-2

2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B3050142
CAS No.: 239095-84-2
M. Wt: 360.86
InChI Key: RQOASEPGDQTBCL-UHFFFAOYSA-N
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Description

2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of bromine and chlorine atoms attached to a tetrahydroquinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline typically involves the bromination and chlorination of a tetrahydroquinoxaline precursor. One common method includes the reaction of 1,2,3,4-tetrahydroquinoxaline with bromine and chlorine under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing appropriate catalysts and reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different tetrahydroquinoxaline derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various tetrahydroquinoxaline derivatives with different substitution patterns.

Scientific Research Applications

2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromo-1,4-naphthoquinone: Similar in structure but with a naphthoquinone core.

    2,6-Dichloro-1,4-benzoquinone: Contains chlorine atoms but has a benzoquinone core.

    2,3,6-Trichloro-1,4-benzoquinone: Another chlorinated quinone derivative.

Uniqueness

2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms on a tetrahydroquinoxaline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2,3-dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2Cl2N2/c9-7-8(10)14-6-2-4(12)3(11)1-5(6)13-7/h1-2,7-8,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOASEPGDQTBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)NC(C(N2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693357
Record name 2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239095-84-2
Record name 2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 2
2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 3
2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 4
Reactant of Route 4
2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 5
2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline
Reactant of Route 6
2,3-Dibromo-6,7-dichloro-1,2,3,4-tetrahydroquinoxaline

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